molecular formula C24H22N4O4S B2993024 N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207037-57-7

N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2993024
CAS No.: 1207037-57-7
M. Wt: 462.52
InChI Key: SEBCBYMJIBTILO-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a furan ring, an imidazole ring, and a benzamide moiety

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Explored for its potential use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde and an amine.

    Coupling of the furan-2-ylmethyl and imidazole intermediates: This step involves the use of coupling reagents such as carbodiimides.

    Introduction of the benzamide moiety: The final step involves the reaction of the coupled intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imidazole ring can be reduced to form an imidazoline derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Substituted benzamides.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

    N-(2-furan-2-yl-1-((furan-2-ylmethyl)carbamoyl)vinyl)-4-methylbenzamide: Similar structure but with additional furan rings.

Uniqueness

N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its combination of a furan ring, an imidazole ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-31-21-7-3-2-6-20(21)27-22(29)16-33-24-25-12-13-28(24)18-10-8-17(9-11-18)23(30)26-15-19-5-4-14-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBCBYMJIBTILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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